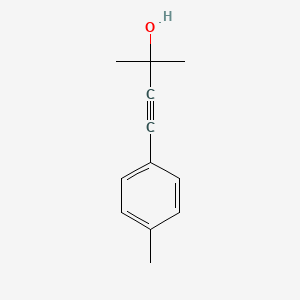

2-methyl-4-(4-methylphenyl)but-3-yn-2-ol

Description

Significance as a Versatile Synthetic Intermediate

The primary significance of 2-methyl-4-(4-methylphenyl)but-3-yn-2-ol lies in its function as a stable and manageable precursor to terminal alkynes. Terminal arylalkynes are foundational building blocks for creating diarylalkynes and other conjugated systems used in advanced materials. nih.govresearchgate.net The synthetic utility of this compound stems from the use of the 2-hydroxy-2-methylpropyl group as a protecting group for the terminal acetylene (B1199291). wikipedia.org

This compound is synthesized via palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, between an aryl halide (like 4-bromotoluene (B49008) or 4-iodotoluene) and 2-methyl-3-butyn-2-ol (B105114). nih.govresearchgate.net Once formed, this compound can be readily converted into its corresponding terminal alkyne, 4-ethynyltoluene (B1208493). molbase.com This deprotection is typically achieved through a base-catalyzed retro-Favorskii reaction, which eliminates acetone (B3395972). nih.govresearchgate.net

The resulting 4-ethynyltoluene is a valuable intermediate itself, serving as a starting material for more intricate molecules such as 1,3,5-tris(4-methylphenyl)benzene. molbase.com This strategy of using a protected alkyne like this compound is advantageous as it avoids potential side reactions associated with the more reactive terminal alkyne, such as homo-coupling. nih.gov

Overview of Structural Features and Resultant Reactivity Potential

The chemical behavior of this compound is a direct consequence of its three key structural components: the p-tolyl group, the internal alkyne (carbon-carbon triple bond), and the tertiary propargylic alcohol.

P-tolyl Group: This substituted aromatic ring, consisting of a benzene (B151609) ring with a methyl group at the para-position, influences the electronic properties of the adjacent alkyne. The methyl group is weakly electron-donating, which can modulate the reactivity of the triple bond in catalytic cycles compared to an unsubstituted phenyl ring. The aryl group is also critical in reactions that involve aryl migrations or rearrangements. nih.gov

Alkyne Moiety: The carbon-carbon triple bond is the central hub of reactivity. It is the site for the crucial Sonogashira cross-coupling reaction used in its synthesis. nih.govorganic-chemistry.org This functional group can also undergo various other transformations common to alkynes, such as halogenation or hydrostannylation, often with high regio- and stereoselectivity. nih.govlookchem.com

Tertiary Propargylic Alcohol: The hydroxyl group is not merely a passive component. While it can participate in typical alcohol reactions, its primary role in this context is to facilitate the propargylic substitution reaction that forms the molecule and to act as a protecting group. rsc.org The entire 2-hydroxy-2-methylpropyl group can be cleaved under basic conditions to unmask the terminal alkyne, a critical step that highlights the compound's role as a synthetic intermediate. nih.govresearchgate.net This structural feature allows for a controlled, two-step synthesis of terminal aryl alkynes, which is a widely applied strategy in organic synthesis. nih.gov

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 79756-91-5 | C12H14O |

| 2-methyl-3-butyn-2-ol | 115-19-5 | C5H8O |

| 4-Ethynyltoluene | 766-97-2 | C9H8 |

| 1,3,5-tris(4-methylphenyl)benzene | 18994-12-2 | C27H24 |

| 4-Bromotoluene | 106-38-7 | C7H7Br |

| 4-Iodotoluene | 624-31-7 | C7H7I |

| Acetone | 67-64-1 | C3H6O |

| Erlotinib | 183321-74-6 | C22H23N3O4 |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(4-methylphenyl)but-3-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-10-4-6-11(7-5-10)8-9-12(2,3)13/h4-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEOZUVLHXNJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464679 | |

| Record name | 3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79756-91-5 | |

| Record name | 3-Butyn-2-ol, 2-methyl-4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 4 Methylphenyl but 3 Yn 2 Ol and Its Analogs

Alkyne–Carbonyl Condensation Reactions

The formation of the tertiary alcohol moiety in propargyl alcohols is classically achieved through the addition of a metal acetylide to a ketone. This approach builds the carbon skeleton by creating a new carbon-carbon bond between the alkyne and the carbonyl carbon.

The Favorskii reaction and its variations involve the nucleophilic addition of a terminal alkyne to a carbonyl compound, typically catalyzed by a strong base. google.com In the context of synthesizing the parent structure, 2-methyl-3-butyn-2-ol (B105114), this involves the reaction between acetylene (B1199291) and acetone (B3395972). google.comgoogle.com

To synthesize an analog like 2-methyl-4-(4-methylphenyl)but-3-yn-2-ol via this route, the corresponding terminal alkyne, 4-ethynyltoluene (B1208493), would be deprotonated by a strong base to form a metal acetylide. This nucleophilic acetylide then attacks the carbonyl carbon of acetone. The subsequent protonation of the resulting alkoxide yields the final tertiary propargyl alcohol. While direct ethynylation is a fundamental method, controlling reaction conditions is crucial to prevent side reactions.

Base-catalyzed systems are fundamental to alkyne–carbonyl condensation reactions. A common and industrially relevant method for the synthesis of the precursor 2-methyl-3-butyn-2-ol utilizes potassium hydroxide (B78521) (KOH) as a catalyst in a liquid ammonia (B1221849) solvent. google.com In this system, acetylene and acetone are reacted in a homogenous solution. google.com The liquid ammonia serves to dissolve the acetylene gas, while KOH is sufficiently basic to deprotonate the alkyne, generating the acetylide nucleophile in situ for reaction with acetone. google.com This process is advantageous due to the use of inexpensive raw materials and a recyclable solvent. google.com The reverse of this reaction, a base-catalyzed retro-Favorskii elimination of acetone, is also a known method for the deprotection of 2-hydroxypropyl-protected acetylenes to yield terminal alkynes. nih.govresearchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, offer a powerful and versatile alternative for synthesizing aryl-substituted propargyl alcohols. rsc.org This method involves the coupling of a terminal alkyne with an aryl halide, allowing for the direct formation of the aryl-alkyne bond. nih.govnih.gov

The traditional Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst. rsc.orgnih.gov However, the use of copper can lead to undesirable side reactions, most notably the oxidative homocoupling of the terminal alkyne. nih.gov Furthermore, residual copper can complicate product purification, especially in pharmaceutical synthesis. nih.gov Consequently, developing efficient copper-free Sonogashira protocols has been a significant area of research. nih.govnih.govbeilstein-journals.org

These copper-free methods have been successfully applied to the synthesis of 2-methyl-4-(aryl)but-3-yn-2-ols by coupling the readily available 2-methyl-3-butyn-2-ol with various aryl bromides. nih.govbeilstein-journals.org Aryl bromides are often preferred over aryl iodides due to their lower cost and greater commercial availability. researchgate.netnih.gov

The efficacy of the copper-free Sonogashira coupling is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. liv.ac.uk Research has shown that a simple system consisting of palladium(II) acetate (B1210297) (Pd(OAc)₂) as the palladium source and tris(p-tolyl)phosphine (P(p-tol)₃) as the ligand is highly effective for the coupling of 2-methyl-3-butyn-2-ol with a wide range of aryl bromides. nih.govbeilstein-journals.orgnih.gov

The ligand plays a critical role in the catalytic cycle. Bulky, electron-rich phosphines, such as P(p-tol)₃, are known to promote the oxidative addition step and stabilize the active Pd(0) species, leading to higher reaction efficiency. liv.ac.ukorganic-chemistry.org The optimization of the reaction between 3-bromoaniline (B18343) and 2-methyl-3-butyn-2-ol demonstrated the superiority of P(p-tol)₃ over other ligands like triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) under the tested conditions. nih.gov

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | PPh₃ | 75 |

| 2 | P(p-tol)₃ | 86 |

| 3 | P(o-tol)₃ | 70 |

| 4 | PCy₃ | 72 |

| 5 | P(t-Bu)₃ | 77 |

Reaction conditions: 3-bromoaniline (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (0.03 mmol), ligand (6 mol %), DBU (3 equiv), THF, 6 h, 80 °C. Yields determined by GC.

The choice of solvent and base are also critical parameters that significantly influence the outcome of the Sonogashira reaction. beilstein-journals.orgcetjournal.itlucp.net For the Pd(OAc)₂/P(p-tol)₃ catalyzed coupling of aryl bromides with 2-methyl-3-butyn-2-ol, a combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base and tetrahydrofuran (B95107) (THF) as the solvent was found to provide the best results. nih.govbeilstein-journals.orgresearchgate.net

Screening of various solvents showed that THF outperformed toluene (B28343) and more polar media like N,N-Dimethylformamide (DMF). nih.gov Similarly, a survey of different bases revealed that the strong, non-nucleophilic organic base DBU was superior to common inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and other organic amines (e.g., Et₃N, piperidine), which resulted in poor yields of the desired product. nih.gov

| Entry | Solvent | Base | Yield (%) |

|---|---|---|---|

| 1 | Toluene | TBAF | 50 |

| 2 | THF | TBAF | 61 |

| 3 | DMF | TBAF | 55 |

| 4 | THF | K₂CO₃ | <5 |

| 5 | THF | Cs₂CO₃ | <5 |

| 6 | THF | Et₃N | 10 |

| 7 | THF | Piperidine | 12 |

| 8 | THF | DBU | 86 |

Reaction conditions: 3-bromoaniline (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (0.03 mmol), P(p-tol)₃ (6 mol %), base (3 equiv), 6 h, 80 °C. Yields determined by GC.

This optimized protocol, utilizing Pd(OAc)₂/P(p-tol)₃ with DBU in THF, provides an efficient and general method for the synthesis of a variety of 2-methyl-4-(aryl)but-3-yn-2-ols from readily available aryl bromides in good to excellent yields. nih.gov

Decarboxylative Coupling Approaches Using Alkyne Surrogates (e.g., 4-Hydroxy-4-methyl-2-pentynoic Acid)

A modern and efficient method for forming carbon-carbon bonds involves the decarboxylative coupling of carboxylic acids with aryl halides. This approach serves as an alternative to traditional cross-coupling reactions that use terminal alkynes, such as the Sonogashira coupling. In this context, 4-hydroxy-4-methyl-2-pentynoic acid can be used as a stable, non-volatile surrogate for 2-methyl-3-butyn-2-ol. researchgate.net

The reaction proceeds via a palladium-catalyzed process where the carboxylic acid is coupled with an aryl bromide, releasing carbon dioxide in the process. This method avoids the need to handle gaseous and potentially hazardous alkynes directly. A study on the synthesis of aryl-2-methyl-3-butyn-2-ols demonstrated a successful protocol for this decarboxylative coupling. researchgate.net The reaction employs a palladium acetate [Pd(OAc)₂] catalyst in combination with a bulky phosphine ligand, such as SPhos or XPhos. Tetra-n-butylammonium fluoride (B91410) (TBAF) is used as the base in a tetrahydrofuran (THF) solvent. researchgate.net

This methodology has been shown to be effective for a range of aryl bromides, providing good to excellent yields of the desired tertiary propargylic alcohols. The conditions are tailored to promote the decarboxylation and subsequent coupling, offering a practical route to compounds like this compound. researchgate.net

Table 1: Decarboxylative Coupling of 4-Hydroxy-4-methyl-2-pentynoic Acid with Aryl Bromides researchgate.net

| Aryl Bromide | Ligand | Yield (%) |

|---|---|---|

| 4-Bromotoluene (B49008) | SPhos | 85 |

| 4-Bromoanisole (B123540) | SPhos | 88 |

| 4-Bromobenzonitrile | XPhos | 92 |

| 1-Bromonaphthalene | SPhos | 78 |

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical aspects of synthesizing complex molecules, ensuring that reactions occur at the desired functional group and position. The Sonogashira-Hagihara coupling is a prominent example of a highly chemo- and regioselective reaction used to synthesize terminal arylalkynes and their derivatives, including this compound. nih.govresearchgate.net

This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov The chemoselectivity is high, as the reaction specifically targets the C-X bond of the aryl halide and the C-H bond of the alkyne, leaving other functional groups on the substrates intact.

The regioselectivity is also excellent. In the synthesis of this compound from 4-bromotoluene and 2-methyl-3-butyn-2-ol, the coupling occurs precisely between the alkyne carbon and the aromatic carbon that was bonded to the bromine atom. This predictability is a key advantage of the Sonogashira reaction. The synthesis of a related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, illustrates this principle, where 4-bromoanisole is coupled with 2-methyl-3-butyn-2-ol using a catalyst system of palladium(II) acetate, triphenylphosphine, and copper(I) iodide in diethylamine. nih.govresearchgate.net This strategy provides a direct and reliable route to the desired propargylic alcohol scaffold.

Enantioselective Synthesis Approaches for Propargylic Alcohol Scaffolds (e.g., Lipase-Catalyzed Kinetic Resolution)

Chiral propargylic alcohols are valuable building blocks in asymmetric synthesis. One of the most effective methods for obtaining enantiomerically pure or enriched alcohols is through enzymatic kinetic resolution. jocpr.com This technique utilizes an enzyme, typically a lipase (B570770), to selectively catalyze the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed product. mdpi.com

Lipase-catalyzed kinetic resolution of racemic propargylic alcohols is often achieved through enantioselective transesterification, where an acyl donor (like vinyl acetate) is used to acylate one of the alcohol enantiomers. researchgate.netnih.gov The success of the resolution depends on several factors, including the choice of lipase, solvent, temperature, and the acyl donor. researchgate.net

Lipases such as Novozym 435 (a form of Candida antarctica lipase B) and lipase PS-30 from Pseudomonas cepacia have proven to be highly effective for the resolution of various terminal aryl propargylic alcohols. researchgate.netresearchgate.net These enzymatic resolutions can afford both the unreacted (S)-alcohol and the acylated (R)-acetate in high yields and with excellent enantiomeric excess (ee). researchgate.net This approach is valued for its mild reaction conditions and environmental compatibility, making it a powerful tool for accessing optically active propargylic alcohols. jocpr.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Propargylic Alcohols researchgate.netnih.gov

| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | ee of (S)-Alcohol (%) | ee of (R)-Acetate (%) |

|---|---|---|---|---|---|---|

| 1-Phenyl-2-propyn-1-ol | Novozym 435 | Vinyl Acetate | Hexane | ~50 | >99 | >99 |

| 1-(4-Chlorophenyl)-2-propyn-1-ol | Lipase PS-30 | Vinyl Acetate | Hexane | 48 | 98 | 97 |

| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol | Novozym 435 | Vinyl Butanoate | n-Hexane | ~50 | >99 | >99 |

Chemical Transformations and Reaction Pathways of 2 Methyl 4 4 Methylphenyl but 3 Yn 2 Ol

Reactions Involving the Hydroxyl Group

The tertiary nature of the hydroxyl group in 2-methyl-4-(4-methylphenyl)but-3-yn-2-ol influences its reactivity, particularly in oxidation and substitution reactions.

Oxidation Reactions (e.g., to Corresponding Ketones or Carboxylic Acids)

The oxidation of tertiary alcohols like this compound does not proceed via simple conversion to ketones or carboxylic acids without carbon-carbon bond cleavage. Instead, under acidic conditions, these substrates can undergo rearrangement reactions. The Meyer-Schuster rearrangement, an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols, typically yields α,β-unsaturated ketones. wikipedia.orgdbpedia.orgorganicreactions.org For tertiary propargylic alcohols, a competing reaction known as the Rupe rearrangement can also occur, leading to the formation of α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.orgrsc.org

While specific studies on the direct oxidation of this compound are not extensively documented, the general behavior of tertiary propargylic alcohols suggests that treatment with strong acids would likely lead to a mixture of rearrangement products rather than a simple oxidation of the alcohol. The use of milder, more selective oxidizing agents would be required to target other functionalities in the molecule without inducing rearrangement.

Substitution Reactions

Direct nucleophilic substitution of the tertiary hydroxyl group in this compound is a challenging transformation due to the poor leaving group nature of the hydroxide (B78521) ion and the steric hindrance at the tertiary carbon center. libretexts.orgtutorsglobe.comlibretexts.org Such reactions, if forced, would likely proceed through an SN1 mechanism, involving the formation of a tertiary carbocation. This intermediate can be prone to rearrangement and elimination side reactions.

To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile. libretexts.orgtutorsglobe.com However, the strongly acidic conditions required can also promote the aforementioned rearrangement reactions of the alkyne moiety.

Alternative methods for the substitution of tertiary alcohols involve the use of specific reagents that activate the hydroxyl group under milder conditions. While detailed studies on this compound are limited, analogous transformations on other tertiary alcohols provide insight into potential synthetic routes.

Reactions of the Alkyne Moiety

The carbon-carbon triple bond in this compound is a site of rich chemical reactivity, readily undergoing reduction, hydroboration, and cyclization reactions.

Reduction Reactions (e.g., Hydrogenation to Alkenes or Alkanes)

The alkyne functionality can be selectively reduced to either an alkene or an alkane, depending on the catalyst and reaction conditions employed.

Partial Hydrogenation to Alkenes: The partial hydrogenation of the alkyne to an alkene can be achieved with high stereoselectivity. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen across the triple bond, leading to the formation of the corresponding (Z)-alkene. uu.nlresearchgate.netrsc.orgmdpi.com

Complete Hydrogenation to Alkanes: Complete reduction of the alkyne to the corresponding alkane, 2-methyl-4-(4-methylphenyl)butan-2-ol, can be accomplished using more active catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. researchgate.net

| Starting Material | Reagents and Conditions | Major Product | Reference(s) |

| 2-Methyl-4-phenylbut-3-yn-2-ol | H₂, Lindlar's Catalyst | (Z)-2-Methyl-4-phenylbut-3-en-2-ol | uu.nlresearchgate.net |

| 2-Methyl-4-phenylbut-3-yn-2-ol | H₂, Pd/C | 2-Methyl-4-phenylbutan-2-ol | researchgate.net |

Hydroboration Reactions

The hydroboration-oxidation of internal alkynes, such as the one present in this compound, is a two-step process that results in the formation of a ketone. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comumich.eduscielo.org.bo The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or a bulkier borane like disiamylborane (B86530) or 9-borabicyclononane (B1260311) (9-BBN), across the triple bond. The subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide in a basic solution yields an enol, which then tautomerizes to the more stable ketone.

For an unsymmetrical internal alkyne like this compound, the hydroboration step can lead to a mixture of two regioisomeric ketones, as the boron can add to either of the sp-hybridized carbons. The use of sterically hindered borane reagents can improve the regioselectivity of the addition, favoring the placement of the boron atom on the less sterically hindered carbon of the alkyne.

Cyclization Reactions (e.g., Electrophilic Cyclization to Furans from Related Alkynones)

The intramolecular cyclization of alkynyl alcohols is a powerful method for the synthesis of heterocyclic compounds, particularly furans. While direct electrophilic cyclization of this compound to a furan (B31954) is not explicitly detailed in the literature, related transformations of similar substrates provide a strong basis for this possibility.

Gold-catalyzed cyclization of alkynyl alcohols has emerged as a mild and efficient method for the synthesis of substituted furans. researchgate.netnih.govnih.gov These reactions are thought to proceed via the activation of the alkyne by the gold catalyst, followed by the intramolecular attack of the hydroxyl group. Subsequent dehydration of the resulting dihydrofuran intermediate would lead to the aromatic furan ring.

The general scheme for such a transformation would involve the 5-exo-dig cyclization, which is a favored pathway in many metal-catalyzed cyclizations of alkynyl alcohols.

| Starting Material (Analog) | Catalyst/Reagents | Product Type | Reference(s) |

| Various Propargyl Alcohols | Gold Catalysts | Substituted Furans | researchgate.netnih.govnih.gov |

| o-Alkynyl Anisoles | Electrophile (e.g., DMTSF) | Substituted Benzofurans | researchgate.net |

Transition Metal-Mediated Transformations

Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, represents a powerful strategy for the synthesis of complex, poly-functionalized aromatic compounds. acs.orgnih.govnih.govresearchgate.net This methodology allows for the simultaneous functionalization at both the ipso and ortho positions of an aryl halide. nih.gov The catalytic cycle is typically initiated by the oxidative addition of an aryl halide to a Pd(0) complex. epfl.ch This is followed by the migratory insertion of norbornene and a subsequent C-H activation at the ortho position of the aryl group to form a stable palladacycle intermediate. nih.govepfl.ch This intermediate can then react with various electrophiles.

A key feature of this catalytic system is its ability to assemble polycyclic structures in a single operation. For instance, research has demonstrated the synthesis of substituted 9H-fluoren-9-ols from aryl iodides and secondary ortho-bromobenzyl alcohols using this cooperative catalysis. rsc.org This transformation showcases the potential of the method for constructing complex polycyclic frameworks.

However, a thorough review of available literature did not yield specific research findings or data detailing the use of this compound as a substrate in palladium/norbornene cooperative catalysis for the formation of polycyclic structures. Consequently, no data tables on reaction conditions or yields for this specific transformation can be provided.

Alkynol compounds, which contain both an alkyne and a hydroxyl functional group, can serve as ligands in transition metal complexes. Specifically, they have been shown to coordinate with low-valent metals like nickel(0). acs.org The reaction of Ni(0) precursors, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)2], with alkynols can lead to the formation of homoleptic bis(alkyne)nickel(0) complexes. acs.org

In these complexes, the nickel atom is typically in a distorted tetrahedral coordination environment with the alkyne moieties. The hydroxyl groups of the alkynol ligands are generally tolerated in these low-valent metal complexes and can play a role in stabilizing the resulting structures through the formation of intermolecular hydrogen-bonding networks. acs.org Studies have also been conducted on the synthesis and reactivity of nickel(0) complexes with fluorinated alkyne ligands, demonstrating selective semihydrogenation of the alkyne. nih.gov

Despite the established ability of alkynols to act as ligands, specific studies detailing the synthesis, structure, and reactivity of a nickel(0) complex featuring this compound as a ligand are not described in the surveyed scientific literature. Therefore, no specific data on its coordination chemistry with nickel(0) or other metals can be presented.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Catalytic Processes

The synthesis and transformation of arylalkynes, including 2-methyl-4-(4-methylphenyl)but-3-yn-2-ol, often involve sophisticated catalytic processes. Mechanistic studies are crucial for understanding the pathways of these reactions, optimizing conditions, and expanding their scope.

The carbon-carbon triple bond in compounds like this compound is frequently constructed using palladium-catalyzed cross-coupling reactions, most notably the Sonogashira-Hagihara reaction. researchgate.netnih.gov This reaction typically couples a terminal alkyne with an aryl or vinyl halide.

The catalytic cycle is understood to proceed through several key steps, with the formation of a palladium-alkynide intermediate being central to the mechanism. The process begins with the reaction of a palladium(0) catalyst with the terminal alkyne, such as 2-methyl-3-butyn-2-ol (B105114), which serves as a protected acetylene (B1199291) source. researchgate.netnih.gov This step forms the critical palladium-alkynide species. Subsequently, the aryl halide undergoes oxidative addition to the palladium complex. The final step is a reductive elimination, which forms the new carbon-carbon bond between the aryl group and the alkyne, yielding the final product and regenerating the palladium(0) catalyst to continue the cycle. The synthesis of the related compound 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol via a Sonogashira-Hagihara coupling reaction serves as a well-documented example of this mechanistic pathway. researchgate.netnih.gov

The synthesis of propargyl alcohols can also be achieved through the catalytic reduction of the corresponding ynones. While stoichiometric borane (B79455) reagents are well-established for this transformation, rendering the process catalytic requires an efficient turnover mechanism. ed.ac.uk Boron-oxygen (B-O) transborylation has emerged as a viable strategy to achieve this, transforming stoichiometric reagents into true catalysts. ed.ac.ukchemrxiv.org

In this catalytic cycle, an enantioenriched borane catalyst first performs a hydroboration of the ketone, producing a borinic ester intermediate. researchgate.net The key turnover step involves a B-O/B-H transborylation with a hydride source like pinacolborane (HBpin). ed.ac.ukchemrxiv.org This exchange releases the desired alcohol product and regenerates the active borane catalyst. Mechanistic investigations, including single-turnover and isotopic labeling experiments, have provided strong support for this pathway, indicating that the B-O/B-H exchange proceeds through a concerted, stereoretentive transition state that resembles σ-bond metathesis. ed.ac.ukresearchgate.net This methodology has been successfully applied to the reduction of a range of ketones, demonstrating a new approach for asymmetric main group catalysis. chemrxiv.org

Theoretical Chemistry Approaches

Computational chemistry provides profound insights into the molecular properties and reactivity of this compound and its derivatives, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular geometry, and other properties of chemical systems. For derivatives of the title compound, such as 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, DFT calculations have been employed to determine optimized geometries, including bond lengths and angles, which show good agreement with experimental data from X-ray crystallography. researchgate.net

These calculations also provide insights into the electronic properties through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular reactivity and stability. Furthermore, Molecular Electrostatic Potential (MESP) maps are generated to visualize electron-rich and electron-poor regions of a molecule, which is crucial for predicting sites of intermolecular interactions and chemical reactions. mdpi.comnih.gov

| Parameter | Description | Typical Application | Reference |

|---|---|---|---|

| Optimized Geometry | Calculation of the lowest energy structure, providing bond lengths, bond angles, and dihedral angles. | Comparison with experimental X-ray crystal structures to validate computational models. | researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determination of the energies and spatial distribution of the highest occupied and lowest unoccupied molecular orbitals. | Analysis of chemical reactivity, electronic transitions, and stability. | mdpi.com |

| Molecular Electrostatic Potential (MESP) | Mapping of the electrostatic potential onto the electron density surface to identify electrophilic and nucleophilic sites. | Predicting non-covalent interactions, such as hydrogen bonding and halogen bonding. | nih.gov |

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions by mapping their potential energy surfaces. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. ed.ac.uk The energy difference between reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate.

For catalytic processes like the boron-mediated ketone reductions, computational studies have been used to model the transition state of the B-O/B-H transborylation step. These analyses support a concerted, σ-bond metathesis-like mechanism with a stereoretentive outcome. ed.ac.uk Similarly, for palladium-catalyzed coupling reactions, DFT can be used to probe the energetics of the entire catalytic cycle, evaluating the relative stabilities of intermediates and the energy barriers for key steps like oxidative addition and reductive elimination.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.net This method partitions the crystal space into regions where the electron density of a given molecule dominates, allowing for a detailed examination of how molecules pack together.

| Contact Type | Contribution (%) | Description | Reference |

|---|---|---|---|

| H···H | 43.6 | Represents contacts between hydrogen atoms on adjacent molecules. | researchgate.net |

| O···H/H···O | 22.2 | Corresponds mainly to O-H···O and C-H···O hydrogen bonds. | researchgate.net |

| C···H/H···C | 16.5 | Indicates van der Waals interactions and weak C-H···π contacts. | researchgate.net |

| C···C | 5.5 | Represents π-π stacking interactions between aromatic rings. | researchgate.net |

| N···H/H···N | 2.2 | Minor contacts involving the nitro group. | researchgate.net |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For 2-methyl-4-(4-methylphenyl)but-3-yn-2-ol, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its molecular structure.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) at 400 MHz, distinct signals corresponding to each type of proton are observed. rsc.org

The aromatic protons on the p-tolyl group appear as two doublets at δ 7.31 and δ 7.10 ppm. rsc.org The doublet at 7.31 ppm (J = 8.0 Hz) corresponds to the two protons ortho to the alkyne group, while the doublet at 7.10 ppm (J = 7.9 Hz) is assigned to the two protons meta to the alkyne. The methyl group attached to the phenyl ring gives rise to a singlet at δ 2.34 ppm. rsc.org The six equivalent protons of the two methyl groups attached to the tertiary carbon appear as a sharp singlet at δ 1.61 ppm. rsc.org A singlet, which may be broad, corresponding to the hydroxyl proton is also observed. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.31 | Doublet | 2H | 8.0 | Aromatic protons (ortho to alkyne) |

| 7.10 | Doublet | 2H | 7.9 | Aromatic protons (meta to alkyne) |

| 2.57 | Singlet | 1H | N/A | Hydroxyl proton (-OH) |

| 2.34 | Singlet | 3H | N/A | Phenyl methyl protons (-CH₃) |

| 1.61 | Singlet | 6H | N/A | Equivalent methyl protons (-C(CH₃)₂) |

Data sourced from supporting information of a research article. rsc.org

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound, recorded in CDCl₃ at 100 MHz, shows nine distinct signals, corresponding to the different carbon environments in the molecule. rsc.org

The quaternary carbons of the alkyne group appear at δ 93.1 and δ 82.1 ppm. rsc.org The carbon atom of the tertiary alcohol function is observed at δ 65.5 ppm. rsc.org The carbons of the two equivalent methyl groups attached to this carbinol carbon resonate at δ 31.4 ppm. rsc.org In the aromatic region, the signal at δ 138.2 ppm is attributed to the substituted aromatic carbon attached to the methyl group, while the signal at δ 119.6 ppm corresponds to the aromatic carbon attached to the alkyne. rsc.org The aromatic CH carbons appear at δ 131.4 and δ 128.9 ppm. rsc.org The methyl carbon of the p-tolyl group is found at δ 21.3 ppm. rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 138.2 | Aromatic C (para to alkyne) |

| 131.4 | Aromatic CH (ortho to alkyne) |

| 128.9 | Aromatic CH (meta to alkyne) |

| 119.6 | Aromatic C (ipso to alkyne) |

| 93.1 | Alkynyl C (C-4) |

| 82.1 | Alkynyl C (C-3) |

| 65.5 | Tertiary alcohol C (C-2) |

| 31.4 | Methyl C (-C(CH₃)₂) |

| 21.3 | Phenyl methyl C (-CH₃) |

Data sourced from supporting information of a research article. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₂H₁₄O), the exact molecular weight is 174.1045 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 174. A prominent fragment would be expected at m/z 159, corresponding to the loss of a methyl group ([M-CH₃]⁺), which is a common fragmentation for tertiary alcohols. Another significant fragmentation pathway would involve the cleavage of the C-C bond adjacent to the oxygen, leading to the loss of an acetone (B3395972) molecule via a retro-Favorskii type reaction, or the loss of the hydroxyl group.

X-ray Crystallography for Solid-State Structure Determination of Analogs

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (as applied to related compounds)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. youtube.comlibretexts.org

The this compound molecule contains a p-tolylethynyl chromophore. This conjugated system, comprising the phenyl ring and the alkyne triple bond, is responsible for its characteristic UV absorption. The absorption bands in the UV spectrum of such compounds arise from π → π* electronic transitions within this conjugated system. libretexts.org The position of the absorption maximum (λmax) and the intensity of the absorption are sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring. The presence of the methyl group (an electron-donating group) on the phenyl ring is expected to cause a slight bathochromic (red) shift in the absorption bands compared to the unsubstituted phenyl analog, 2-methyl-4-phenyl-3-butyn-2-ol. chemspider.com The analysis of UV-Vis spectra for related arylalkynes provides a basis for understanding the electronic structure of the title compound. researchgate.netresearchgate.net

Advanced Applications in Organic Synthesis

Precursor in Complex Molecular Architecture Synthesis

This compound serves as a pivotal starting material for elaborate molecules, leveraging its dual functionality to enable multi-step synthetic sequences. It is particularly important in creating carbon-rich structures with specific electronic and steric properties.

Building Block for Diversified Aryl-Substituted Alkynes

The primary application of 2-methyl-4-(4-methylphenyl)but-3-yn-2-ol is as a stable, easily handled precursor for terminal aryl alkynes. The compound itself is typically synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction. nih.gov In this reaction, an aryl halide (like 4-bromotoluene (B49008) or 4-iodotoluene) is coupled with 2-methyl-3-butyn-2-ol (B105114). researchgate.net The 2-methyl-3-butyn-2-ol acts as a practical and inexpensive equivalent of acetylene (B1199291), where the bulky 2-hydroxyprop-2-yl group serves to protect one end of the alkyne, preventing unwanted side reactions like homocoupling. nih.govwikipedia.org

Once formed, this compound becomes a building block for more complex structures. The protective 2-hydroxyprop-2-yl group can be readily removed in a subsequent step to unmask the terminal alkyne, 4-ethynyltoluene (B1208493). nih.gov This deprotection, known as the retro-Favorskii reaction, makes the reactive C-H bond of the alkyne available for further Sonogashira couplings with different aryl halides, enabling the synthesis of a diverse range of unsymmetrical diarylacetylenes and other poly-substituted alkynes. nih.govrsc.org

| Aryl Halide | Alkyne Source | Catalyst System | Product |

|---|---|---|---|

| 4-Bromotoluene | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | This compound |

| 4-Iodotoluene | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄ / CuI | This compound |

Synthesis of Chiral Molecules (e.g., in Enantioselective Michael Reactions)

Propargyl alcohols are a recognized class of substrates in asymmetric synthesis, where their functional groups can be converted into chiral centers. acs.org Enantioselective reactions involving propargyl and allenyl nucleophiles are crucial for constructing complex natural products. acs.org However, while the general class of propargylic alcohols is widely used in developing chiral building blocks, specific research detailing the application of this compound in enantioselective Michael reactions is not extensively documented in the available literature. The steric hindrance from the gem-dimethyl and tolyl groups may influence its reactivity and suitability for certain catalytic systems compared to less substituted propargyl alcohols.

Role in Natural Product Synthesis (e.g., Synthetic Studies Toward Triterpenes and Helicenes)

The structural motifs present in this compound are relevant to the synthesis of complex natural products and materials.

Synthetic Studies Toward Triterpenes: Triterpenes are a large class of natural products with complex, polycyclic structures. researchgate.net While direct use of this compound is not prominently cited, its core precursor, 2-methyl-3-butyn-2-ol, is employed in synthetic routes toward triterpenes from the Schisandraceae family. In these syntheses, the protected alkyne is used as a foundational piece to construct more elaborate fragments needed for key cyclization or cascade reactions. researchgate.net

Synthetic Studies Toward Helicenes: Helicenes are polycyclic aromatic compounds with a helical, chiral structure, making them targets for materials science and asymmetric catalysis. wikipedia.org Modern helicene synthesis often relies on transition-metal-catalyzed alkyne cycloisomerization reactions (such as [2+2+2] cycloadditions) of carefully designed poly-yne precursors. ekb.egrsc.org The compound this compound serves as an essential precursor to 4-ethynyltoluene, a key building block for these poly-ynes. The tolyl group of the molecule can be incorporated as one of the ortho-fused rings in the final helical structure, demonstrating its role as a foundational component in the synthesis of these complex, sterically congested molecules. rsc.orgrsc.org

Strategies for Functional Group Interconversion and Derivatization

The synthetic utility of this compound is greatly enhanced by the ability to selectively transform its functional groups.

The most significant derivatization is the retro-Favorskii reaction . This base-catalyzed process involves the elimination of acetone (B3395972) to convert the protected internal alkyne into a terminal alkyne. wikipedia.org This reaction is crucial as it "deprotects" the alkyne, transforming the relatively inert starting material into the highly versatile 4-ethynyltoluene. nih.gov This interconversion is typically achieved under basic conditions, using reagents like potassium hydroxide (B78521) in an appropriate solvent, or milder sources such as fluoride (B91410) ions. researchgate.netresearchgate.netchemrxiv.org The resulting terminal alkyne can then participate in a wide array of subsequent reactions, including further couplings, additions, and cyclizations.

| Starting Material | Reaction Type | Reagents | Product | Functional Group Change |

|---|---|---|---|---|

| This compound | Retro-Favorskii Reaction | KOH / Toluene (B28343) or TBAF / THF | 4-Ethynyltoluene & Acetone | Protected Internal Alkyne → Terminal Alkyne |

Other potential, though less common, functional group interconversions for propargyl alcohols include the Meyer-Schuster rearrangement to form α,β-unsaturated ketones and various electrophilic halogenation or hydration reactions across the alkyne bond, which can produce functionalized enones or hydroxyketones. nih.govnih.gov These transformations further highlight the versatility of the propargyl alcohol moiety in accessing a range of different chemical structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.